5-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]thiophene-2-sulfonamide
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Overview
Description
5-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]thiophene-2-sulfonamide is a complex organic compound that features a bromine atom, a thiophene ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]thiophene-2-sulfonamide typically involves multiple steps:
Formation of the Oxazolidinone Ring: This can be achieved by reacting an appropriate amino acid derivative with a carbonyl compound under acidic or basic conditions.
Introduction of the Phenylethyl Group: This step involves the alkylation of the oxazolidinone intermediate with a phenylethyl halide.
Bromination of the Thiophene Ring: The thiophene ring is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS).
Sulfonamide Formation: The final step involves the reaction of the brominated thiophene with a sulfonamide derivative under suitable conditions, often involving a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under mild conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
5-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]thiophene-2-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, offering functional groups that can be further modified.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 5-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]thiophene-2-sulfonamide exerts its effects depends on its application:
Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of an enzyme, preventing substrate access.
Receptor Modulation: It could modulate receptor activity by binding to receptor sites, altering signal transduction pathways.
Material Properties: In materials science, its electronic properties could be harnessed for specific applications, such as in organic semiconductors.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)thiophene-2-carboxamide
- 5-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)thiophene-2-amine
Uniqueness
The presence of the sulfonamide group in 5-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]thiophene-2-sulfonamide distinguishes it from its analogs, potentially offering different reactivity and biological activity. This makes it a valuable compound for exploring new chemical space and developing novel applications.
Properties
IUPAC Name |
5-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O5S2/c16-12-6-7-14(24-12)25(21,22)17-11(10-4-2-1-3-5-10)8-18-13(19)9-23-15(18)20/h1-7,11,17H,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMKXCLFZIEFCN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(S3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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